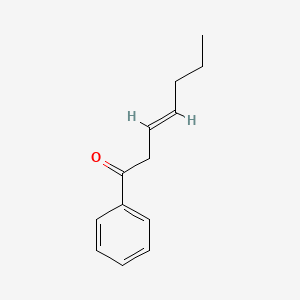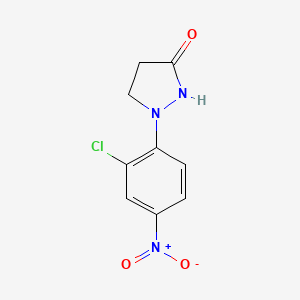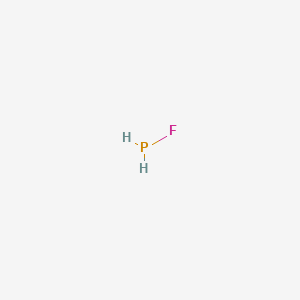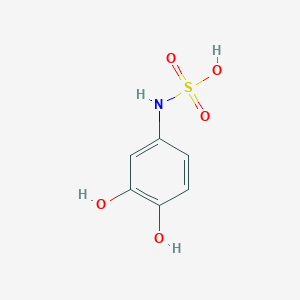![molecular formula C21H24N2O4 B13815232 5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)
5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carmoterol is a long-acting beta-2 adrenergic receptor agonist, primarily investigated for its potential use in treating chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis . It is known for its high selectivity for bronchial muscle over myocardial tissue, making it a promising candidate for respiratory therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carmoterol can be synthesized through a process involving the condensation of an oxiranyl compound with an amine . The synthetic route involves the following steps:
Condensation Reaction: An oxiranyl compound reacts with an amine to form an intermediate.
Chiral Separation: The intermediate is then subjected to chiral separation to obtain the desired enantiomer, (R,R)-carmoterol.
Industrial Production Methods
The industrial production of carmoterol involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Carmoterol undergoes various chemical reactions, including:
Oxidation: Carmoterol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the carmoterol molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carmoterol metabolites, while substitution reactions can introduce new functional groups to the molecule .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists.
Biology: Investigated for its effects on bronchial muscle and myocardial tissue.
Medicine: Explored as a treatment for COPD, asthma, and chronic bronchitis
Industry: Potential use in the development of new respiratory therapies.
Mecanismo De Acción
Carmoterol exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby improving airflow and reducing symptoms of respiratory conditions .
Comparación Con Compuestos Similares
Carmoterol is compared with other long-acting beta-2 adrenergic receptor agonists such as formoterol, salmeterol, and indacaterol . Here are some key points of comparison:
Onset of Action: Carmoterol has a rapid onset of action similar to formoterol and faster than salmeterol.
Duration of Action: Carmoterol has a longer duration of action compared to both formoterol and salmeterol.
List of Similar Compounds
- Formoterol
- Salmeterol
- Indacaterol
- Arformoterol
- GSK-159797
Propiedades
Fórmula molecular |
C21H24N2O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
8-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C21H24N2O4/c1-21(2,13-4-6-14(27-3)7-5-13)22-12-18(25)15-8-10-17(24)20-16(15)9-11-19(26)23-20/h4-11,18,22,24-25H,12H2,1-3H3,(H,23,26) |
Clave InChI |
DPCVZFSENRMFKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)

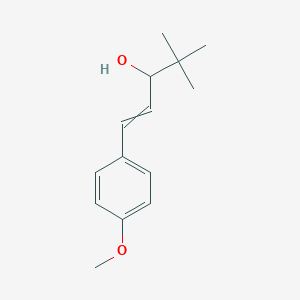
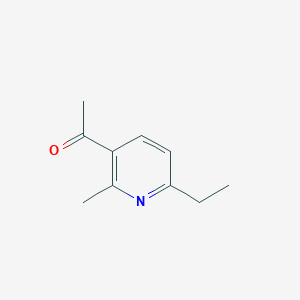
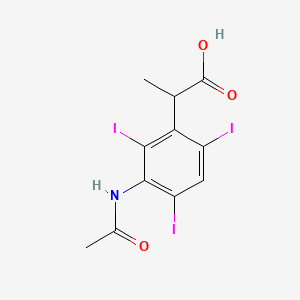
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
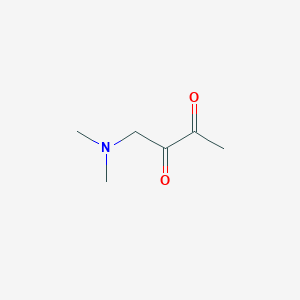
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
